
Delavirdine
Overview
Description
Delavirdine (DLV) is a bis(heteroaryl)piperazine non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for treating human immunodeficiency virus type 1 (HIV-1) infection. It specifically binds to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase (RT), inhibiting viral RNA-to-DNA transcription . This compound is typically administered in combination with nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors (PIs), showing sustained improvements in surrogate markers (e.g., CD4+ counts, viral load) and delaying virological failure .
Preparation Methods
Historical Development of Delavirdine Synthesis
The synthesis of this compound has evolved significantly since its initial development, reflecting advancements in catalytic chemistry and process optimization. Early routes, such as those described in the foundational 2006 study by Ning et al., utilized carbodiimide (CDI)-mediated condensation of nicotinamide, p-nitrophenylhydrazine, and ethyl pyruvate. While this method achieved a total yield of 6.6%, its reliance on multiple coupling steps and laborious purification limited scalability. Subsequent innovations, exemplified by the CN102675284A patent, introduced streamlined pathways using 2-chloro-3-EL-970 and 5-nitroindoline-2-carboxylic acid ethyl ester as starting materials, achieving yields exceeding 60% through optimized nucleophilic substitutions and catalytic hydrogenation.
Core Synthetic Pathways and Reaction Mechanisms
Patent-CN102675284A Route: A Six-Step Industrial Process
The CN102675284A patent outlines a six-step synthesis that balances efficiency and cost-effectiveness:
Step 1: Nucleophilic Addition of 2-Chloro-3-EL-970
2-Chloro-3-EL-970 undergoes acetone-mediated nucleophilic addition with piperazine, followed by sodium cyanoborohydride reduction to yield 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II). Sodium cyanoborohydride’s selectivity for imine reduction minimizes side reactions, achieving >85% conversion at 25–80°C over 4–15 hours.
Step 2: Hydrolysis of 5-Nitroindoline-2-carboxylic Acid Ethyl Ester
Alkaline hydrolysis in tetrahydrofuran (THF)/methanol converts the ethyl ester to 5-nitroindoline-2-carboxylic acid. Saturated sodium carbonate ensures pH stability, preventing nitro group reduction during this phase.
Step 3: Catalytic Hydrogenation to 5-Aminoindoline-2-carboxylic Acid
Raney nickel catalyzes nitro-to-amine reduction under ambient conditions. This step’s success hinges on maintaining H₂ pressures below 3 atm to avoid over-reduction, with yields consistently exceeding 90%.
Step 4: Methylsulfonylation for Intermediate III
5-Aminoindoline-2-carboxylic acid reacts with methylsulfonyl chloride in the presence of triethylamine, forming 5-methylsulfonylamidoindoline-2-carboxylic acid (Intermediate III). Acid-binding agents like sodium carbonate prevent HCl-mediated degradation, enabling 88–92% yields.
Step 5: Acyl Chloride Formation
Thionyl chloride in anhydrous dioxane converts Intermediate III to its acyl chloride derivative. Strict temperature control (0–5°C) prevents indole ring chlorination, with reaction completion within 4 hours.
Step 6: Coupling with Intermediate II
The acyl chloride reacts with Intermediate II in a 1:0.8–2.4 molar ratio, facilitated by triethylamine in dichloromethane. Optimal conditions (20°C for 5 hours) minimize epimerization, yielding this compound free base at 63% efficiency.
CDI-Mediated Condensation Route
In contrast, the Jilin University method employs CDI to activate carboxylic acid intermediates, enabling condensation between nicotinamide derivatives and p-nitrophenylhydrazine. While this approach avoids hazardous acyl chlorides, its reliance on stoichiometric CDI increases costs, and the multi-step sequence culminates in a modest 6.6% overall yield. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm structural fidelity, but industrial adoption remains limited due to scalability constraints.
Critical Intermediate Characterization and Control
Intermediate II: 2-(1-Piperazinyl)-3-[(1-Methylethyl)Amino]Pyridine
This piperazine-containing intermediate dictates this compound’s pharmacokinetic profile. Patent data emphasize sodium cyanoborohydride’s superiority over alternatives like potassium borohydride, as its lower basicity prevents N-alkylation side reactions. Purity thresholds exceeding 99.5% are mandated to avoid residual amines that could form toxic byproducts during subsequent steps.
Intermediate III: 5-Methylsulfonylamidoindoline-2-Carboxylic Acid
Methylsulfonylation’s exothermic nature necessitates gradual methylsulfonyl chloride addition below 10°C. The patent specifies a 1.2:1 molar ratio of methylsulfonyl chloride to amine to ensure complete sulfonamide formation without oversulfonation. Post-reaction washes with saturated sodium bicarbonate remove unreacted reagents, achieving >98% purity.
Process Optimization and Scalability
Solvent Selection and Recovery
The CN102675284A route prioritizes dioxane and THF for their aprotic polar properties, enhancing nucleophilicity in coupling reactions. Dioxane’s high boiling point (101°C) facilitates reflux conditions during acyl chloride formation, while its miscibility with dichloromethane simplifies extractions. Solvent recovery systems reduce costs by 22–25% in pilot-scale trials.
Temperature and Stoichiometry Effects
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Acyl Chloride:Molar Ratio | 1:1.2–1.5 | Maximizes coupling efficiency |
Reaction Temperature | 20–25°C | Minimizes degradation |
Thionyl Chloride Equivalents | 3.0 eq | Ensures complete conversion |
Data extrapolated from Examples 2 and 3 in CN102675284A demonstrate that exceeding 40°C during coupling promotes indole ring oxidation, reducing yields by 15–20%. Similarly, sub-stoichiometric thionyl chloride (<2.5 eq) leaves 5–10% unreacted carboxylic acid, complicating purification.
Crystallization and Salt Formation
This compound mesylate’s bioavailability hinges on its crystalline form. The patent discloses three polymorphs (V III, X I, X IV) with distinct melting points:
- Form V III : 217–219°C (80% yield via methanol/acetone antisolvent)
- Form X I : 208–211°C (54.2% yield under 45–48°C crystallization)
- Form X IV : 154–156°C (63% yield via low-temperature recrystallization)
Methanol’s role as a hydrogen-bond donor facilitates mesylate counterion association, while acetone modulates solubility to favor metastable forms. X-ray diffraction confirms that Form V III’s lattice energy confers superior stability under accelerated storage conditions.
Comparative Analysis of Synthetic Routes
Metric | CN102675284A Route | CDI-Mediated Route |
---|---|---|
Total Yield | 63% | 6.6% |
Steps | 6 | 8+ |
Hazardous Reagents | Thionyl chloride | CDI |
Scalability | Pilot-validated | Lab-scale only |
Cost per Kilogram | $12,400 | $68,000 |
The patent route’s superiority in yield and cost stems from telescoped steps and in situ intermediate purification. Conversely, the CDI method’s low yield and high reagent costs render it impractical for commercial production.
Chemical Reactions Analysis
Metabolic Pathways of Delavirdine
This compound undergoes extensive hepatic metabolism, with two primary pathways :
-
N-desalkylation : Removal of the alkyl group from the nitrogen atom in the piperazine ring.
-
Pyridine hydroxylation : Hydroxylation of the pyridine ring, leading to the formation of 6'-hydroxythis compound and related metabolites .
Key Metabolites
Metabolite | Formation Pathway | Major Products |
---|---|---|
Desalkyl this compound | N-desalkylation | Primary inactive metabolite |
6'-hydroxythis compound | Pyridine hydroxylation | Conjugates (glucuronide, sulfate) |
Despyridinyl this compound | Pyridine ring cleavage | Minor pathway |
Amide bond cleavage | Amide hydrolysis | N-isopropylpyridinepiperazine |
Enzymatic Involvement in Metabolism
This compound metabolism is primarily mediated by CYP3A isoforms , with minor contributions from CYP2D6 .
CYP3A4 Dominance
-
Exhibits nonlinear pharmacokinetics due to autoinhibition of CYP3A4 by this compound, reducing its own clearance at higher doses .
CYP2D6 Contribution
-
Minor role in N-desalkylation, as evidenced by quinidine (a CYP2D6 inhibitor) reducing desalkylation by ~20% .
Structural Transformations
This compound’s metabolites arise from distinct chemical reactions:
N-desalkylation
The piperazine nitrogen undergoes cleavage of the isopropyl group, yielding desalkyl this compound . This pathway is catalyzed by CYP3A4 and CYP2D6 .
Pyridine Hydroxylation
Hydroxylation at the 6'-position of the pyridine ring generates 6'-hydroxythis compound , which undergoes further conjugation (glucuronidation, sulfation) .
Pyridine Ring Cleavage
Cleavage of the pyridine ring produces despyridinyl this compound and its conjugates, a minor pathway .
Amide Bond Cleavage
Hydrolysis of the amide bond releases N-isopropylpyridinepiperazine and indole carboxylic acid , contributing to minor metabolites .
Pharmacokinetic Implications
-
Nonlinear Elimination : Apparent oral clearance decreases ~22-fold with increasing doses (60–1,200 mg/day), due to CYP3A4 inhibition .
-
Excretion : ~44% excreted in feces and ~51% in urine, with <5% unchanged drug in urine .
-
Half-life : Dose-dependent, ranging from 2–11 hours at 400 mg thrice daily .
Drug Interactions
This compound’s inhibition of CYP enzymes alters co-administered drugs’ pharmacokinetics:
Enzyme | Substrates Affected | Clinical Impact |
---|---|---|
CYP3A4 | Protease inhibitors (e.g., indinavir) | Increased protease inhibitor exposure |
CYP2C9 | Warfarin, phenytoin | Altered drug efficacy/toxicity |
CYP2D6 | β-blockers, antidepressants | Reduced metabolism of substrates |
CYP2C19 | Omeprazole, diazepam | Increased substrate levels |
Scientific Research Applications
Delavirdine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Employed in clinical trials for optimizing HIV treatment regimens.
Industry: Utilized in the development of new antiretroviral drugs and formulations
Mechanism of Action
Delavirdine exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. As a result, the replication of the virus is halted, preventing the spread of infection .
Comparison with Similar Compounds
Mechanism of Action and Structural Diversity
Delavirdine belongs to the NNRTI class, which includes nevirapine, efavirenz, and newer agents like etravirine and rilpivirine. While all NNRTIs bind to the same RT pocket, structural differences dictate resistance profiles and pharmacokinetics:
- Nevirapine: A dipyridodiazepinone with rapid induction of CYP3A4, increasing its own metabolism and limiting long-term efficacy .
- This compound : Unique piperazine and indole moieties contribute to its irreversible CYP3A4 inhibition, distinguishing it from other NNRTIs .
Table 1: Key Mechanistic Differences Among NNRTIs
Resistance Profiles
This compound resistance arises from mutations such as K103N, Y181C, and P236L (Table 1). These mutations reduce binding affinity by altering the RT hydrophobic pocket . Cross-resistance is common with first-generation NNRTIs (e.g., nevirapine) but less pronounced with newer agents like etravirine, which retain activity against K103N mutants .
Pharmacokinetics and Drug Interactions
This compound exhibits pH-dependent absorption and nonlinear pharmacokinetics due to CYP-mediated metabolism. Key findings:
- Metabolism : Primarily metabolized to desalkyl this compound (CYP3A4/CYP2D6) and pyridine hydroxylation products (CYP3A4) .
- CYP Inhibition : Irreversibly inhibits CYP3A4 (Ki = 21.6 µM) and competitively inhibits CYP2D6 (Ki = 12.8 µM), increasing exposure to coadministered drugs like saquinavir .
- Adefovir: Reduces this compound AUC by ~50% via unknown mechanisms .
Table 2: Pharmacokinetic Parameters of this compound vs. Efavirenz
Parameter | This compound | Efavirenz |
---|---|---|
Bioavailability | ~85% (pH-dependent) | ~45% |
Half-life | 5.8 hours | 40–55 hours |
CYP3A4 Interaction | Inhibitor | Inducer |
Protein Binding | 98% | 99% |
Primary Metabolite | Desalkyl DLV | 8-hydroxy-EFV |
Efficacy in Combination Therapy
This compound-based regimens show variable efficacy:
- ACTG 260 Trial: Monotherapy led to rapid resistance, underscoring the need for combination therapy .
- Saquinavir/Delavirdine Study : this compound + saquinavir/ritonavir achieved 59% viral suppression (<50 copies/mL) at 24 weeks, outperforming adefovir combinations .
- Newer Hybrids: DPAPY hybrids (this compound + piperidin-4-yl-aminopyrimidine) demonstrate enhanced potency against NNRTI-resistant strains .
Emerging Competitors and Innovations
- Quinoline Derivatives: Compound 6 (IC50 = 0.8 nM) shows superior binding energy and RT inhibition compared to this compound (IC50 = 10 nM) via DFT and molecular dynamics analyses .
- Thiourea Derivatives : HI-346 and HI-445 exhibit dual anti-HIV/TB activity and overcome resistance mutations (e.g., RT-MDR) where this compound fails .
Biological Activity
Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily used in the treatment of HIV-1 infection. It is known for its ability to bind allosterically to the reverse transcriptase enzyme, inhibiting both RNA- and DNA-directed DNA polymerase functions. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in clinical studies, resistance patterns, and safety profile.
Pharmacokinetics
Absorption and Bioavailability
This compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately one hour post-dose. Studies indicate that after a 400 mg dose taken three times daily, plasma concentrations range from 0.5 to 196 µM. The drug exhibits nonlinear pharmacokinetics, with a significant decrease in oral clearance as the dose increases from 60 to 1200 mg/day. The apparent plasma half-life averages around 5.8 hours .
Metabolism
This compound is primarily metabolized by cytochrome P450 3A (CYP3A) and also by CYP2D6. It undergoes extensive conversion to inactive metabolites, with less than 5% of the dose excreted unchanged in urine. Notably, this compound can inhibit its own metabolism and that of other drugs metabolized by CYP enzymes .
Parameter | Value |
---|---|
Peak Plasma Concentration | ~1 hour |
Half-Life | ~5.8 hours |
Metabolism | CYP3A, CYP2D6 |
Excretion (unchanged) | <5% |
Clinical Efficacy
This compound has demonstrated significant efficacy in clinical trials as part of combination antiretroviral therapy (ART). In one study involving triple therapy with this compound, zidovudine, and lamivudine, 40% of patients achieved undetectable plasma HIV RNA levels (<50 copies/ml) after 50 weeks of treatment .
Key Findings from Clinical Studies:
- Virological Response : In randomized trials, this compound combined with nucleoside reverse transcriptase inhibitors (NRTIs) resulted in a minimum mean reduction in plasma viral load of 2.5 log10 copies/ml.
- Immunological Improvement : Patients exhibited increases in CD4+ counts ranging from 100 to 313 cells/μL .
- Resistance Patterns : Resistance mutations have been observed, particularly at positions 103 and 181 of the reverse transcriptase gene. Cross-resistance with other NNRTIs may occur but is less likely with protease inhibitors due to different mechanisms of action .
Resistance Mechanisms
Resistance to this compound can develop through mutations in the HIV reverse transcriptase gene. The most common mutations associated with resistance are:
- K103N : Reduces sensitivity to this compound and other NNRTIs.
- Y181C : Also contributes to reduced susceptibility.
The emergence of resistant strains is a significant concern in long-term therapy, necessitating careful monitoring of viral load and resistance testing .
Safety Profile
This compound is generally well-tolerated among patients. The most common adverse effect reported is a mild to moderate skin rash, which typically resolves without intervention. Other side effects may include gastrointestinal disturbances and fatigue; however, these are less frequently reported .
Summary of Adverse Effects:
Adverse Effect | Frequency |
---|---|
Skin Rash | Common |
Gastrointestinal Issues | Less Common |
Fatigue | Less Common |
Q & A
Q. Basic: What is the mechanism of action of delavirdine, and how does its selectivity for HIV-1 reverse transcriptase compare to human DNA polymerases?
Methodological Answer:
this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds allosterically to HIV-1 reverse transcriptase (RT), disrupting its catalytic activity. Its selectivity is quantified via in vitro IC50 values: 0.26 μM for HIV-1 RT vs. >440 μM for human DNA polymerases α and δ . To assess selectivity, researchers use enzyme inhibition assays with purified RT and human polymerases, measuring dose-dependent activity reduction. Competitive binding studies (e.g., fluorescence quenching) further validate target specificity.
Q. Advanced: How can LC-MS/MS methods be optimized for quantifying this compound in biological matrices, and what validation criteria are critical?
Methodological Answer:
A validated LC-MS/MS method for this compound involves:
- Chromatography: C18 column, 2.0 min runtime, mobile phase (e.g., methanol/ammonium formate).
- Internal Standard (IS): Doravirine or stable isotope-labeled analogs to correct matrix effects .
- Validation: Per FDA guidelines, assess linearity (5–5000 ng/mL), precision (CV <15%), recovery (>80%), and stability (freeze-thaw cycles). Use solid-phase extraction (SPE) for plasma samples (100 µL volume) to enhance sensitivity and reduce matrix interference .
Q. Basic: What pharmacokinetic factors influence this compound dosing, and how are drug-drug interactions managed?
Methodological Answer:
this compound undergoes extensive CYP3A4 metabolism, requiring dose adjustments with CYP inducers (e.g., rifampin) or inhibitors. Key steps:
- Interaction Studies: Conduct in vitro microsomal assays to identify CYP-mediated metabolism.
- Clinical PK Trials: Measure AUC and Cmax changes when co-administered with CYP modulators (e.g., ritonavir increases this compound exposure by 100%) .
- Dosing: Administer 400 mg TID on an empty stomach to avoid food effects .
Q. Advanced: How do researchers design experiments to evaluate this compound’s binding to non-target proteins like TNF-α?
Methodological Answer:
Microscale thermophoresis (MST) is used to quantify this compound-TNF-α interactions:
- Labeling: Fluorescently tag TNF-α.
- Binding Assay: Titrate this compound (0–100 µM) and measure thermophoretic mobility shifts.
- Data Analysis: Fit dissociation constants (KD) using MST software (e.g., 39 ± 9 µM for this compound-TNF-α) . Compare with control inhibitors (e.g., nevirapine, which shows no binding) to validate specificity.
Q. Advanced: What computational approaches predict this compound’s binding mode in mutant HIV-1 RT variants?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) with mutant RT structures (e.g., K103N, Y181C):
- Receptor Preparation: Retrieve PDB structures (e.g., 1KLM) and mutate residues in silico.
- Docking Parameters: Grid box centered on NNRTI-binding pocket, exhaustiveness = 50.
- Analysis: Compare binding poses and van der Waals interactions (e.g., this compound’s pyridine ring forms π-π stacking with Tyr<sup>188</sup>) . Validate with free-energy perturbation (FEP) calculations.
Q. Basic: What clinical trial designs demonstrate this compound’s efficacy in combination therapies?
Methodological Answer:
Phase III trials use factorial designs to compare regimens:
- Example: A 2×3×3 factorial study evaluating this compound + NRTIs vs. protease inhibitors. Primary endpoint: proportion achieving HIV RNA <500 copies/mL at 16 weeks .
- Statistical Analysis: Kaplan-Meier survival curves for time-to-virological failure; Cox regression to adjust for covariates (e.g., baseline viral load) .
Q. Advanced: How can researchers reconcile contradictory findings on this compound’s off-target effects (e.g., TNF-α binding)?
Methodological Answer:
- Reproducibility Checks: Repeat MST/binding assays under varied conditions (buffer pH, incubation time).
- Structural Analysis: Compare this compound’s conformation in RT vs. TNF-α complexes via X-ray crystallography.
- Functional Assays: Test TNF-α signaling (e.g., NF-κB activation) in cell lines treated with this compound .
Q. Advanced: What pharmacodynamic models describe this compound’s diurnal clearance variability?
Methodological Answer:
A one-compartment model with cosine-function clearance:
- Parameters: Base clearance (CL), amplitude (A), and phase (φ).
- Fitting: Use nonlinear mixed-effects modeling (e.g., NONMEM) with iterative two-stage analysis.
- Validation: Bootstrap confidence intervals for A and φ; visual predictive checks .
Q. Basic: How does this compound resistance develop, and what mutations are clinically relevant?
Methodological Answer:
Resistance arises via RT mutations (e.g., K103N, Y181C). Methodology:
- Genotypic Testing: Sequence RT from patient isolates.
- Phenotypic Assays: Measure fold-change in IC50 vs. wild-type HIV.
- Cross-Resistance: Test against other NNRTIs (e.g., efavirenz) to identify shared resistance pathways .
Q. Advanced: How are this compound’s antiviral effects quantified in primary HIV isolates?
Methodological Answer:
Properties
IUPAC Name |
N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIGIKBNXZKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147221-93-0 (mesylate) | |
Record name | Delavirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022892 | |
Record name | Delavirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.60e-02 g/L | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
136817-59-9 | |
Record name | Delavirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136817-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delavirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delavirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delavirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL5F9JD3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226-228 °C, 226 - 228 °C | |
Record name | Delavirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delavirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.